molecular formula C16H13ClN2O2S B2800188 1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2177449-92-0

1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No. B2800188
M. Wt: 332.8
InChI Key: IYJMHUYKAPESEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a description of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Reactions

The compound "1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea" is structurally related to various synthetic derivatives that have been explored for their chemical properties and potential applications in scientific research. For example, the synthesis of novel pyridine and naphthyridine derivatives involves reactions with furan- and thiophene-ethylidene malononitriles, leading to compounds with potential for further chemical transformations and biological evaluations (Abdelrazek et al., 2010). Such synthetic routes offer insights into the chemistry of related compounds, including the one of interest.

Corrosion Inhibition

Research on organic compounds containing urea derivatives has demonstrated their effectiveness as corrosion inhibitors, a property that could be relevant for the compound . Specifically, compounds similar in structure have been shown to act as mixed-type inhibitors, significantly reducing corrosion in mild steel within acidic environments. This implies potential industrial applications in protecting metals from corrosion, an area of significant importance in materials science and engineering (Bahrami & Hosseini, 2012).

Antimicrobial and Anticancer Activities

The incorporation of furan and thiophene moieties into urea derivatives has been associated with antimicrobial and anticancer activities. For instance, compounds synthesized with similar structures have shown promising results against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Alabi et al., 2020). Additionally, certain derivatives have exhibited antiproliferative effects against cancer cell lines, suggesting their potential in cancer research and therapy (Chandrappa et al., 2009).

Antioxidant Properties

The exploration of urea derivatives with furan and thiophene rings has also extended to evaluating their antioxidant properties. These compounds have been synthesized and tested for their ability to scavenge free radicals, an important property that could have implications in combating oxidative stress-related diseases (Reddy et al., 2015).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound or new reactions it could be used in.


properties

IUPAC Name

1-(2-chlorophenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)18-9-12-5-6-15(21-12)11-7-8-22-10-11/h1-8,10H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJMHUYKAPESEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.